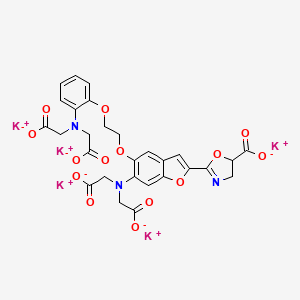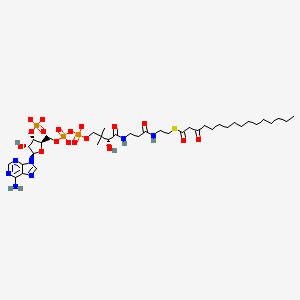
3-Oxohexadecanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxopalmitoyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate OH groups of 3-oxopalmitoyl-CoA. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an 11,12-saturated fatty acyl-CoA(4-) and a long-chain 3-oxo-fatty acyl-CoA(4-). It is a conjugate base of a 3-oxopalmitoyl-CoA.
Applications De Recherche Scientifique
1. Role in Peroxisomal Bifunctional Proteins
3-Oxohexadecanoyl-CoA has been synthesized for studying peroxisomal bifunctional proteins. These proteins play a role in various enzymatic activities such as D-bifunctional protein and L-bifunctional protein. The study of their behavior under high-performance liquid chromatography (HPLC) conditions contributes to understanding their functions in metabolic processes (Tsuchida et al., 2017).
2. Understanding Mitochondrial Fatty Acid Oxidation
Research involving 3-Oxohexadecanoyl-CoA has been crucial in understanding mitochondrial fatty acid oxidation. A study on a patient with muscle weakness highlighted the role of 3-Oxohexadecanoyl-CoA in the abnormal pattern of beta-oxidation intermediates, suggesting its significance in metabolic disorders (Jackson et al., 1992).
3. Biochemical Production of Chemical Compounds
3-Oxohexadecanoyl-CoA has implications in the biochemical production of compounds like 3-hydroxypropionic acid (3-HP), a valuable platform chemical. Studies in engineered Methylobacterium extorquens and Synechocystis sp. PCC 6803 showed the feasibility of converting 3-Oxohexadecanoyl-CoA into useful products, expanding the potential of biotechnological applications (Yang et al., 2017) (Wang et al., 2016).
4. Insight into Peroxisomal Beta-Oxidation
Studies on 3-Oxohexadecanoyl-CoA contribute to our understanding of peroxisomal beta-oxidation. The research on rat liver peroxisomes has indicated its role in the generation of acyl-CoA esters, shedding light on the metabolic pathways involved in fatty acid degradation (Bartlett et al., 1990).
5. Enzymatic Function in Bacterial Metabolism
3-Oxohexadecanoyl-CoA is significant in studying bacterial metabolism, specifically in the degradation of aromatic compounds. The analysis of enzymes like 3-oxoacyl-CoA thiolase in bacterial systems like Thauera aromatica has offered insights into the metabolic pathways of anaerobic aromatic metabolism (Laempe et al., 1999).
6. Implications in Bioengineering
3-Oxohexadecanoyl-CoA plays a role in bioengineering applications, particularly in the production of valuable chemicals like (S)-3-hydroxybutyrate from unrelated carbon sources. Engineering strains of organisms like Escherichia coli to utilize 3-Oxohexadecanoyl-CoA for the production of such compounds demonstrates its importance in industrial biotechnology (Yun et al., 2015).
Propriétés
Nom du produit |
3-Oxohexadecanoyl-CoA |
|---|---|
Formule moléculaire |
C37H60N7O18P3S-4 |
Poids moléculaire |
1015.9 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C37H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-24,26,30-32,36,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/p-4/t26-,30-,31-,32+,36-/m1/s1 |
Clé InChI |
NQMPLXPCRJOSHL-BBECNAHFSA-J |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



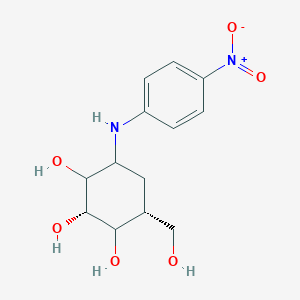

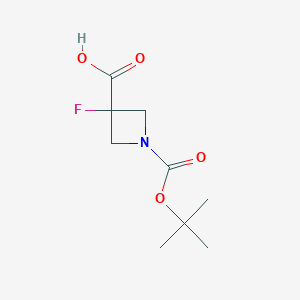
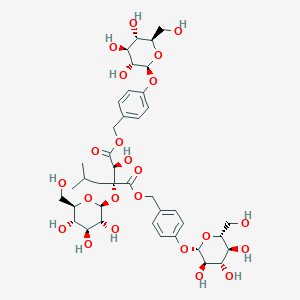

![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)
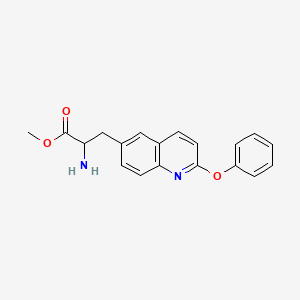
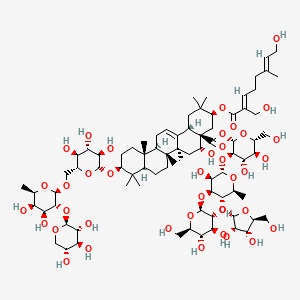
![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)


![1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1263299.png)

